An In-Depth Technical Guide to 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea: A Novel Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea: A Novel Scaffold in Medicinal Chemistry
Foreword: Navigating the Frontier of Drug Discovery
In the landscape of modern medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide delves into the technical intricacies of a promising, yet underexplored molecule: 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea. While extensive peer-reviewed data on this specific compound is emerging, this document serves as a foundational guide for researchers, scientists, and drug development professionals. By synthesizing information from analogous structures and established principles of medicinal chemistry, we aim to provide a predictive and insightful framework for its study and potential applications. The urea functionality is a well-established pharmacophore in numerous approved drugs, valued for its ability to form stable hydrogen bonds with biological targets.[1] The incorporation of a unique oxolane moiety and specific methylation pattern in the target compound presents a compelling case for its investigation as a novel scaffold in drug design.
Molecular Architecture and Physicochemical Profile
The chemical identity of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea is defined by its unique structural arrangement, which combines a trisubstituted urea core with a saturated five-membered cyclic ether (oxolane).
Chemical Structure:
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IUPAC Name: 1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea
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Molecular Formula: C₉H₁₈N₂O₂[2]
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Canonical SMILES: CN(C)C(=O)N(C)CC1CCOC1[2]
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InChI Key: DIYGHSOKDCRHON-UHFFFAOYSA-N[2]
Figure 1: 2D Chemical Structure of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea.
Predicted Physicochemical Properties:
A comprehensive understanding of a compound's physicochemical properties is paramount for predicting its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The following table summarizes the predicted properties for 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea.
| Property | Predicted Value | Source |
| Molecular Weight | 186.26 g/mol | PubChem |
| Monoisotopic Mass | 186.136828061 Da | PubChem[2] |
| XLogP3-AA | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 38.8 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
Table 1: Predicted Physicochemical Properties of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea.
The low molecular weight and moderate predicted lipophilicity (XLogP3-AA) suggest the potential for good oral bioavailability. The absence of hydrogen bond donors and the presence of three acceptors will influence its solubility and interaction with biological targets.
Synthesis Strategy: A Proposed Retrosynthetic Approach
Figure 2: Proposed Retrosynthetic Analysis for 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea.
Proposed Experimental Protocol: Synthesis of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea
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Step 1: Synthesis of N-methyl-1-(oxolan-3-yl)methanamine.
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To a solution of 3-(aminomethyl)oxolane in a suitable solvent (e.g., methanol), add one equivalent of a methylating agent (e.g., methyl iodide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine).
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Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
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Purify the product via column chromatography.
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Step 2: Synthesis of the Urea Moiety.
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Method A: Using Phosgene Equivalent.
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Dissolve the N-methyl-1-(oxolan-3-yl)methanamine in an aprotic solvent (e.g., dichloromethane).
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Add a phosgene equivalent, such as triphosgene, dropwise at 0°C.
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After the formation of the carbamoyl chloride intermediate, add two equivalents of dimethylamine.
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Allow the reaction to warm to room temperature and stir until completion.
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Work up the reaction with an aqueous solution and extract the product with an organic solvent.
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Method B: Using an Isocyanate.
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Alternatively, the secondary amine from Step 1 can be reacted with dimethylcarbamoyl chloride in the presence of a base.
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Purification and Characterization.
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The final product should be purified by flash column chromatography on silica gel.
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The structure and purity of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
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Potential Applications in Drug Development: A Forward-Looking Perspective
The urea scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antibacterial, anti-HIV, and anticonvulsive properties.[1][5] The specific structural features of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea suggest several avenues for investigation in drug discovery.
3.1. Kinase Inhibition
Many small molecule kinase inhibitors feature a urea or biaryl urea hinge-binding motif.[6] The urea moiety of the title compound can form critical hydrogen bonds with the hinge region of a kinase active site. The oxolane and trimethyl-substituted portions can be explored for their interactions with the hydrophobic regions of the ATP-binding pocket, potentially conferring selectivity for specific kinases.
Figure 3: Proposed Mechanism of Kinase Inhibition.
3.2. Modulators of Protein-Protein Interactions
The ability of the urea group to act as both a hydrogen bond donor and acceptor makes it an effective scaffold for disrupting protein-protein interactions (PPIs). The specific substitution pattern of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea could be optimized to target specific "hot spots" at the interface of a PPI.
3.3. Antimicrobial Agents
Urea and thiourea derivatives have shown promise as antimicrobial agents.[7] The unique combination of a cyclic ether and a substituted urea in the target compound may lead to novel mechanisms of antimicrobial activity, potentially overcoming existing resistance mechanisms.
Future Directions and Experimental Workflows
To fully elucidate the therapeutic potential of 1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea, a systematic and rigorous experimental plan is required.
Workflow for Preliminary Biological Evaluation:
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Synthesis and Characterization: Synthesize and confirm the structure and purity of the compound as outlined in Section 2.
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In Vitro Kinase Profiling: Screen the compound against a panel of commercially available kinases to identify potential targets.
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Cell-Based Assays:
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Cytotoxicity Assays: Determine the IC₅₀ values in various cancer cell lines.
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Target Engagement Assays: Confirm that the compound interacts with the identified kinase target within a cellular context.
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ADME Profiling: Conduct in vitro assays to assess metabolic stability, permeability, and plasma protein binding.
Figure 4: Initial Experimental Workflow for Biological Evaluation.
Conclusion
1,3,3-Trimethyl-1-[(oxolan-3-yl)methyl]urea represents an intriguing and unexplored chemical entity with significant potential in drug discovery. Its unique combination of a substituted urea core and an oxolane moiety provides a novel scaffold for the design of kinase inhibitors, PPI modulators, and antimicrobial agents. While experimental data on this specific molecule is currently lacking, this guide provides a comprehensive theoretical framework and a clear experimental path forward for its investigation. The insights and protocols detailed herein are intended to empower researchers to unlock the therapeutic promise of this and related novel urea derivatives.
References
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PubChem. 1,3,3-trimethyl-1-[(oxolan-3-yl)methyl]urea. National Center for Biotechnology Information. [Link]
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Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. National Center for Biotechnology Information. [Link]
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Role of Aryl Urea Containing Compounds in Medicinal Chemistry - Hilaris Publisher. [Link]
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Synthesis and pharmacological evaluation of 1,3-diaryl substituted pyrazole based (thio)urea derivatives as potent antimicrobial agents against multi-drug resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Publishing. [Link]
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Synthesis of novel urea and thiourea derivatives of diphenylphosphoramidate and their antimicrobial activity - Scholars Research Library. [Link]
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- 4. 1-(Oxan-3-yl)-3-[1-[4-(trifluoromethoxy)phenyl]ethyl]urea | Benchchem [benchchem.com]
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